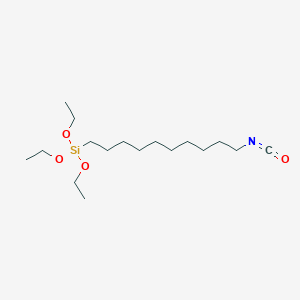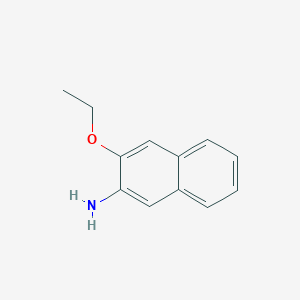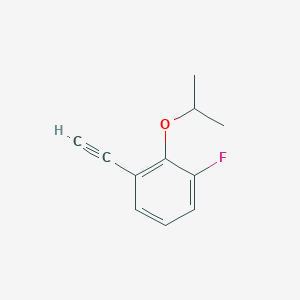
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine is a heterocyclic organic compound that features a bromine atom, a methyl group, and a piperidine ring attached to a pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine typically involves the bromination of 2-methyl-6-(piperidin-1-yl)pyridine. One common method is the reaction of 2-methyl-6-(piperidin-1-yl)pyridine with bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the piperidine moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler bromopyridine derivative used in similar synthetic applications.
6-Bromo-2-pyridinecarboxaldehyde: Another bromopyridine derivative with applications in organic synthesis.
Uniqueness
3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
Molecular Formula |
C11H15BrN2 |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-bromo-2-methyl-6-piperidin-1-ylpyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-10(12)5-6-11(13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
YCWOIUBNAAZBGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


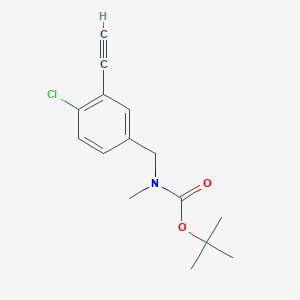


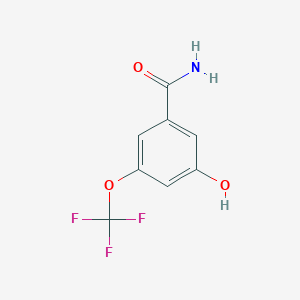
![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)




